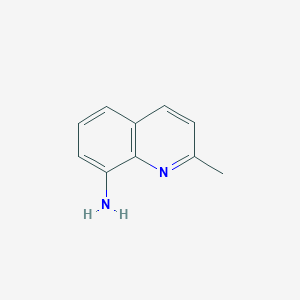

8-Aminoquinaldine

Descripción

Propiedades

IUPAC Name |

2-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIAOWGCGNMQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172398 | |

| Record name | 2-Methyl-8-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809056 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18978-78-4 | |

| Record name | 8-Aminoquinaldine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18978-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-8-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018978784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18978-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-8-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-8-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B50L4NE5JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Aminoquinaldine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoquinaldine, also known as 8-amino-2-methylquinoline, is a heterocyclic aromatic amine that serves as a critical building block in synthetic and medicinal chemistry. Its versatile structure has led to its incorporation into a wide array of compounds, including those with potential therapeutic applications such as antimicrobial and anti-inflammatory agents.[1] Furthermore, its utility extends to the development of fluorescent probes for biological imaging and as a ligand or catalyst in organic and materials science.[1] This technical guide provides an in-depth overview of the core properties, synthesis, biological activity, and analytical methodologies related to this compound.

Core Properties and Data

This compound is a yellow to greenish-brown crystalline powder.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 18978-78-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molecular Weight | 158.2 g/mol | [1][2] |

| Appearance | Yellow to greenish-brown crystalline powder | [1][2] |

| Melting Point | 56-58 °C | [3] |

| Boiling Point | 316.6 ± 27.0 °C (Predicted) | [3] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage Conditions | 0-8 °C, Inert atmosphere, Keep in a dark place | [2][3] |

Table 2: Identifiers and Synonyms

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | 2-methylquinolin-8-amine | [4] |

| Synonyms | 8-Amino-2-methylquinoline, 2-Methyl-8-quinolinamine | [2] |

| PubChem CID | 140457 | [2] |

| MDL Number | MFCD00023998 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. Modern approaches often favor palladium-catalyzed cross-coupling reactions for their efficiency and versatility.

Buchwald-Hartwig Amination for 8-Substituted Quinaldines (General Protocol)

This method is a versatile, single-step approach for preparing this compound derivatives from commercially available 8-bromo-2-methylquinoline.[5][6]

Objective: To synthesize an 8-substituted aminoquinaldine via a palladium-catalyzed cross-coupling reaction.

Materials:

-

8-bromo-2-methylquinoline

-

Corresponding amine

-

Sodium tert-butoxide (NaOtBu)

-

2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Toluene

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Microwave reaction tube with a stir bar

-

Microwave reactor

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography or preparative HPLC system

Procedure:

-

In a microwave reaction tube, dissolve 8-bromo-2-methylquinoline (1.25 equiv.) in toluene.

-

Add the corresponding amine (1.0 equiv.) to the solution.

-

To this mixture, add NaOtBu (1.5 equiv.), BINAP (0.05 equiv.), and Pd₂(dba)₃ (0.04 equiv.).

-

Seal the tube and flush with an inert gas (e.g., Argon).

-

Heat the reaction mixture to 120 °C in a microwave reactor and stir for 2-4 hours.

-

After cooling to room temperature, dilute the mixture with DCM.

-

Extract the organic phase with water (3x) and then wash with brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC to yield the desired this compound derivative.[5][6]

Biological Activity and Signaling Pathways

The biological effects of 8-aminoquinolines, including this compound, are closely linked to their metabolic activation. The parent compounds themselves are generally not considered the active agents; instead, their efficacy and toxicity are dependent on the formation of reactive metabolites.[3]

Mechanism of Action: Metabolic Activation and Oxidative Stress

The prevailing hypothesis for the mechanism of action of 8-aminoquinolines involves a two-step process:

-

CYP-Mediated Metabolism: The 8-aminoquinoline scaffold is metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP2D6, in the liver. This process generates reactive intermediates, often through hydroxylation of the quinoline ring.[2][7][8]

-

Redox Cycling and ROS Generation: These metabolites then undergo redox cycling, a process that can be facilitated by enzymes like CYP reductase. This cycling generates significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8] The resulting oxidative stress is believed to be responsible for the compound's therapeutic effects (e.g., antimalarial activity) and its associated toxicities.[2][8]

Analytical Methodologies

The characterization and quantification of this compound and its derivatives rely on standard analytical techniques.

Spectroscopic Analysis (General Protocol)

Objective: To confirm the chemical structure and identity of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.[4]

-

Data Acquisition: Place the sample in an NMR tube and acquire ¹H and ¹³C NMR spectra on a 300-600 MHz spectrometer.[4]

-

Data Processing: Fourier transform the free induction decay (FID) signal. Phase, baseline correct, and reference the spectrum to TMS at 0 ppm.[4]

B. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[4]

-

Data Acquisition: Record a background spectrum, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4]

-

Data Processing: Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.[4]

C. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) for prior separation.[4]

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.[4]

-

Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.

Chromatographic Analysis (General Protocol)

Objective: To determine the purity of this compound or to quantify it in a mixture.

A. High-Performance Liquid Chromatography (HPLC)

-

System: An HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or PDA).

-

Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small percentage of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.[9]

-

Detection: Monitor the elution at a wavelength where the compound has significant absorbance (e.g., 240 nm).[9]

-

Analysis: Purity is determined by the relative area of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[7] In case of dust formation, use a respirator.[7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] It is recommended to store under an inert atmosphere as it may be air-sensitive.[2]

-

First Aid:

Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

- 1. DE666790C - Process for the preparation of 8-amino quinaldine and its emissions - Google Patents [patents.google.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Aminoquinaldine: Chemical Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Aminoquinaldine, a pivotal heterocyclic amine in synthetic and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its significant role in the drug development pipeline.

Chemical Structure and IUPAC Name

This compound, a substituted quinoline, is characterized by an amino group at the 8th position and a methyl group at the 2nd position of the quinoline ring system.

IUPAC Name: 2-methylquinolin-8-amine[1]

Synonyms: 8-Amino-2-methylquinoline[2]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H10N2 | [2][3] |

| Molecular Weight | 158.20 g/mol | [1] |

| Melting Point | 56-58 °C | [2] |

| Boiling Point | 316.6 ± 27.0 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol. 19 µg/mL in water at pH 7.4. | [1][2] |

| pKa | 4.86 (Predicted) | [2] |

| Appearance | Yellow to greenish-brown crystalline powder | [2] |

| CAS Number | 18978-78-4 | [2][3] |

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

The synthesis of this compound and its derivatives is often achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. Below is a representative, detailed protocol for the synthesis of an this compound derivative from an aryl halide and an amine, which can be adapted for the synthesis of the parent compound.

Reaction Scheme:

Ar-X + H₂N-R' --(Pd catalyst, Ligand, Base)--> Ar-NH-R'

Materials:

-

8-Bromo-2-methylquinoline (Aryl Halide)

-

Ammonia or an ammonia equivalent (e.g., Benzophenone imine)

-

Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (Ligand)

-

Sodium tert-butoxide (NaOt-Bu) (Base)

-

Toluene (Anhydrous Solvent)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 8-bromo-2-methylquinoline (1.0 mmol), benzophenone imine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and BINAP (0.03 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

-

Reaction Conditions: The reaction mixture is then heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Role in Drug Development: A Workflow Visualization

This compound and its derivatives are crucial scaffolds in the development of therapeutic agents, particularly in the fields of antimalarial and neurodegenerative disease research. The following diagram illustrates a logical workflow for the integration of this compound in a drug discovery program.

Caption: Drug development workflow utilizing this compound.

References

Synthesis of 8-Aminoquinaldine from 8-Nitroquinaldine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-aminoquinaldine from its precursor, 8-nitroquinaldine. The reduction of the nitro group to an amine is a critical transformation in the synthesis of various pharmaceutical intermediates and other valuable chemical compounds. This document details various established methodologies, including catalytic hydrogenation and chemical reductions, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Overview of Synthetic Methodologies

The conversion of 8-nitroquinaldine to this compound is a standard reduction reaction. Several methods have been successfully employed for this transformation, each with its own set of advantages and disadvantages regarding yield, selectivity, cost, and environmental impact. The most common and effective methods include:

-

Catalytic Hydrogenation: This is a widely used industrial and laboratory method that employs a metal catalyst (e.g., Palladium on carbon, Platinum oxide, or Raney Nickel) and a hydrogen source to effect the reduction. It is often characterized by high yields and clean reaction profiles.

-

Chemical Reduction: This category includes the use of dissolving metals in acidic media (e.g., Tin or Iron in hydrochloric or acetic acid) or other reducing agents like tin(II) chloride. These methods are often cost-effective and do not require specialized high-pressure equipment.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for various methods of synthesizing this compound from 8-nitroquinaldine, allowing for a direct comparison of their efficiencies.

| Method | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Pressure/Conditions | Reaction Time (h) | Yield (%) |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Benzene | 100-120 | 1 MPa H₂ | ~4 | 95-98 |

| Catalytic Hydrogenation | Adams Catalyst (PtO₂) | Ethyl acetate, Ethanol, Ether | Room Temperature | 3 atm H₂ | 1.5 | 96 |

| Chemical Reduction | Tin (Sn) powder | Hydrochloric Acid (HCl) | Not specified | Reflux | Not specified | Not specified |

| Chemical Reduction | Iron (Fe) powder | Acetic Acid (AcOH) | 100 | Reflux | 2 | High |

| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Ethanol | 30 | Ultrasonic irradiation | 2 | Moderate-High |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the most common methods of this compound synthesis.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from an industrial synthesis method and is suitable for larger-scale preparations.

Procedure:

-

In a suitable reactor, disperse 8-nitro-2-methyl-quinoline (8-nitroquinaldine) in benzene.

-

Add a catalytic amount of Palladium on Carbon (Pd/C, typically 5-10% by weight of the substrate).

-

Seal the reactor and purge with nitrogen gas to remove oxygen.

-

Pressurize the reactor with hydrogen gas to 1 MPa.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC. The reaction is typically complete in about 4 hours.

-

After completion, cool the reactor to 80 °C and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the hot solution to recover the Pd/C catalyst. The catalyst can often be reused.

-

Cool the filtrate to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound with a yield of 95-98%.[1]

Chemical Reduction using Iron and Acetic Acid

This method is a classic and cost-effective way to reduce aromatic nitro compounds.

Procedure:

-

To a suspension of 8-nitroquinaldine in a mixture of glacial acetic acid, ethanol, and water, add iron powder (typically 5-10 molar equivalents).

-

Heat the resulting suspension to reflux (around 100 °C) with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

-

Partition the filtrate with a basic solution, such as 2M potassium hydroxide, to neutralize the acetic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Chemical Reduction using Tin(II) Chloride

This method is particularly useful when other reducible functional groups are present in the molecule.

Procedure:

-

Dissolve 8-nitroquinaldine in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 5-10 molar equivalents.

-

The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 30 °C). The use of ultrasonic irradiation can significantly accelerate the reaction.

-

Monitor the reaction by TLC until completion (typically 2 hours with ultrasound).

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution to precipitate tin salts and dissolve the product.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the product by recrystallization or column chromatography.

Purification and Characterization

Purification:

Crude this compound can be purified by several methods:

-

Recrystallization: A common and effective method. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

-

Distillation: this compound can be purified by vacuum distillation.

-

Column Chromatography: For small-scale purification and to obtain very high purity material, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

Characterization:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring and the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹) and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak for this compound (C₁₀H₁₀N₂) would be at m/z = 158.08.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Reduction Pathways of 8-Nitroquinaldine

This diagram illustrates the different chemical pathways for the reduction of 8-nitroquinaldine to this compound.

References

Spectroscopic Profile of 8-Aminoquinaldine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Aminoquinaldine (also known as 8-amino-2-methylquinoline), a pivotal heterocyclic amine in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public, detailed spectral data for this compound, this document presents the available mass spectrometry data for the target compound and supplements it with a complete spectroscopic profile of its parent compound, 8-Aminoquinoline, for comparative context. This guide includes structured data tables, detailed experimental methodologies for key analytical techniques, and a workflow diagram for spectroscopic analysis, serving as a vital resource for researchers engaged in drug discovery and material science.

Compound Identification

-

Systematic Name: 2-Methylquinolin-8-amine

-

Common Name: this compound

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight. The primary fragmentation pattern involves the loss of a hydrogen atom and a methyl radical.

| m/z Value | Assignment | Description |

| 158 | [M]⁺• | Molecular Ion |

| 157 | [M-H]⁺ | Loss of a hydrogen atom |

| 131 | [M-HCN-H]⁺ | Further fragmentation |

Data sourced from PubChem CID 140457.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy - Expected Features

While specific peak assignments are unavailable, a theoretical analysis of this compound's structure allows for the prediction of its ¹H and ¹³C NMR spectral features.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. A distinct singlet in the aliphatic region would correspond to the methyl (CH₃) group at the C2 position. Another signal, likely broad, would be attributed to the amine (NH₂) protons at the C8 position.

-

¹³C NMR: The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. Signals for the carbon atoms of the quinoline ring would appear in the downfield aromatic region, while the signal for the methyl carbon would be found in the upfield aliphatic region.

Infrared (IR) Spectroscopy - Expected Features

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine (NH₂) group are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are anticipated in the 1400-1600 cm⁻¹ range.

-

N-H Bending: The scissoring vibration of the primary amine group is expected around 1600 cm⁻¹.

Spectroscopic Data of 8-Aminoquinoline (Reference Compound)

For contextual and comparative purposes, the detailed spectroscopic data for the parent compound, 8-Aminoquinoline (CAS: 578-66-5), is provided below.

Disclaimer: The following data pertains to 8-Aminoquinoline, not this compound.

¹H Nuclear Magnetic Resonance (NMR) of 8-Aminoquinoline

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.79 | dd | H2 |

| 8.05 | dd | H4 |

| 7.37 | dd | H3 |

| 7.33 | t | H6 |

| 7.09 | dd | H5 |

| 6.83 | dd | H7 |

| 4.80 (broad) | s | NH₂ |

Note: Peak assignments are based on typical quinoline spectra and may vary slightly based on recording conditions.

¹³C Nuclear Magnetic Resonance (NMR) of 8-Aminoquinoline

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 147.2 | C8a |

| 145.4 | C8 |

| 138.0 | C2 |

| 136.1 | C4 |

| 128.6 | C6 |

| 127.4 | C4a |

| 121.2 | C3 |

| 113.8 | C5 |

| 109.9 | C7 |

Note: Data sourced from various chemical databases. Assignments are based on standard quinoline numbering.

Infrared (IR) Spectroscopy of 8-Aminoquinoline

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3440, 3320 | Strong, sharp | N-H Stretch |

| 3050 | Medium | Aromatic C-H Stretch |

| 1620 | Strong | N-H Bend |

| 1580, 1500, 1470 | Strong | Aromatic C=C Stretch |

| 820, 780 | Strong | C-H Bend (out-of-plane) |

Note: Data represents typical values and may vary.

Mass Spectrometry (MS) of 8-Aminoquinoline

The mass spectrum of 8-Aminoquinoline shows a prominent molecular ion peak, confirming its molecular weight.

| m/z Value | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺• |

| 117 | 33 | [M-HCN]⁺• |

| 145 | 16 | [M+1]⁺ |

| 89 | 11 | [C₇H₅]⁺ |

Data sourced from PubChem CID 11359 and NIST.[4]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

-

Data Acquisition: Place the prepared sample in an NMR tube and insert it into the spectrometer. For ¹H NMR, operate the instrument at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.[5]

-

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.[5]

-

Sample Preparation (ATR): Place the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[5]

-

Data Acquisition: Record a background spectrum (empty sample compartment or pure KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[5]

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[5]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. This is often done via a Gas Chromatography (GC) system for separation prior to analysis.[6]

-

Ionization: Ionize the sample molecules in the ion source, commonly using Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron beam, creating a molecular ion and various fragment ions.[6]

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[6]

-

Detection: A detector records the abundance of ions at each m/z value to generate the mass spectrum.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow from compound synthesis to spectroscopic analysis and final data interpretation.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 18978-78-4,this compound | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of 8-Aminoquinaldine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Aminoquinaldine (also known as 8-amino-2-methylquinoline), a critical parameter for its application in pharmaceutical synthesis, materials science, and chemical research. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes information on the closely related compound, 8-aminoquinoline, to provide a broader context for its solubility characteristics.

Physicochemical Properties of this compound

This compound is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . It typically appears as a white to amber or dark green crystalline powder.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is sparse. The following table summarizes the known data.

| Solvent System | Temperature | Solubility | Method |

| Aqueous solution (pH 7.4) | Not Specified | 19 µg/mL | Experimental |

| Methanol | Not Specified | Soluble | Not Specified |

A qualitative assessment of "soluble" was found for methanol without specific quantitative values.[1]

Solubility of the Related Compound: 8-Aminoquinoline

Given the structural similarity between this compound (8-amino-2-methylquinoline) and 8-Aminoquinoline, the solubility data for the latter can provide valuable insights. 8-Aminoquinoline is generally soluble in polar organic solvents.

| Solvent | Temperature | Solubility |

| Water | Not Specified | Slightly soluble |

| Ethanol | Not Specified | Soluble |

| Diethyl Ether | Not Specified | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (693.63 mM) - requires sonication |

Note: This data is for 8-Aminoquinoline, not this compound.

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for various applications. The following outlines a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent, commonly known as the shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualized Experimental Workflows

The solubility of this compound is a key factor in its use as a reactant in organic synthesis. The following diagrams illustrate typical experimental workflows involving this compound.

References

The Discovery and History of 8-Amino-2-Methylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-2-methylquinoline, also known as 8-aminoquinaldine, is a heterocyclic amine that has served as a crucial scaffold in the development of therapeutic agents and chemical probes. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and evolving applications in medicinal chemistry. It details key experimental protocols for its synthesis, presents quantitative biological data for the 8-aminoquinoline class, and illustrates its involvement in relevant biological pathways.

Introduction

The quinoline ring system has been a cornerstone in medicinal chemistry, largely due to the historical success of quinine and the subsequent development of synthetic antimalarials. Within this class of compounds, 8-aminoquinolines have garnered significant attention for their unique biological activities, particularly their efficacy against the latent liver stages of malaria. 8-Amino-2-methylquinoline, a simple yet versatile derivative, has played a significant role as a building block in the synthesis of a wide array of biologically active molecules, ranging from antimalarials to potential anticancer and antiviral agents, as well as chemosensors. Its discovery and the refinement of its synthesis have paved the way for extensive research into its chemical and pharmacological properties.

Discovery and Historical Synthesis

The discovery of 8-amino-2-methylquinoline is intrinsically linked to the development of synthetic methods for the quinoline core in the late 19th century. While a singular "discovery" paper for this specific compound is not readily identifiable, its synthesis can be traced back to the pioneering work on quinoline synthesis by chemists like Zdenko Hans Skraup, and Oscar Doebner and Wilhelm von Miller. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a key historical method for producing 2-substituted quinolines and is a likely route for the initial preparation of 8-amino-2-methylquinoline.

The general approach involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For 8-amino-2-methylquinoline, this would involve the reaction of an o-phenylenediamine derivative or a protected version thereof. However, the more common historical and industrial routes have involved the nitration of 2-methylquinoline (quinaldine) followed by reduction.

Logical Flow of Early Synthesis

Modern Synthetic Protocols

While historical methods laid the groundwork, modern organic synthesis has introduced more efficient and selective methods for the preparation of 8-amino-2-methylquinoline and its derivatives. These often involve metal-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis via Reduction of 2-Methyl-8-nitroquinoline

This method is a common laboratory and industrial approach.

Materials:

-

2-Methyl-8-nitroquinoline

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

A mixture of 2-methyl-8-nitroquinoline in ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Concentrated hydrochloric acid is added to the mixture.

-

Iron powder is added portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The hot reaction mixture is filtered to remove the iron salts.

-

The filtrate is cooled and made alkaline by the addition of a sodium hydroxide solution to precipitate the product.

-

The crude 8-amino-2-methylquinoline is then extracted with an organic solvent.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis via Amination of 2-Methyl-8-bromoquinoline

This method utilizes a Buchwald-Hartwig amination approach.

Materials:

-

8-Bromo-2-methylquinoline

-

Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 8-bromo-2-methylquinoline, the palladium catalyst, the ligand, and the strong base.

-

Add the anhydrous, deoxygenated solvent, followed by the ammonia source.

-

The reaction mixture is heated at a specified temperature (typically 80-110 °C) for several hours until the starting material is consumed (monitored by GC-MS or TLC).

-

After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 8-amino-2-methylquinoline.

Biological Activities and Quantitative Data

While 8-amino-2-methylquinoline itself is primarily a synthetic intermediate, the 8-aminoquinoline scaffold is the basis for several important drugs. The biological activity of derivatives provides insight into the potential of this chemical class.

| Compound Class | Target Organism/Cell Line | Biological Activity | IC₅₀ / Activity | Reference |

| 8-Aminoquinoline-Uracil Metal Complexes | Plasmodium falciparum | Antimalarial | Fair activity (specific IC₅₀ not provided for parent) | [1] |

| 8-Aminoquinoline-Uracil Cu Complex (8AQ-Cu-5Iu) | Gram-negative bacteria | Antimicrobial | Active against P. shigelloides and S. dysenteriae | [1] |

| 8-Hydroxyquinoline (for comparison) | HCT 116 (Colon Cancer) | Cytotoxicity | 9.33 ± 0.22 µM | [2] |

| 8-Aminoquinoline Glycoconjugate (Compound 17) | HCT 116 (Colon Cancer) | Cytotoxicity | 116.4 ± 5.9 µM | [2] |

| 8-Aminoquinoline Glycoconjugate (Compound 17) | MCF-7 (Breast Cancer) | Cytotoxicity | 78.1 ± 9.3 µM | [2] |

| Various 8-Quinolinamines | P. falciparum (D6 strain) | Antimalarial | 20–4760 ng/mL | [3] |

| Various 8-Quinolinamines | P. falciparum (W2 strain) | Antimalarial | 22–4760 ng/mL | [3] |

| Various 8-Quinolinamines | Candida albicans | Antifungal | 4.93–19.38 µg/mL | [3] |

| Various 8-Quinolinamines | Staphylococcus aureus | Antibacterial | 1.33–18.9 µg/mL | [3] |

| 2-Isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 | Antiviral | 0.49 µM | [4] |

Role in Signaling Pathways: The SIRT1/3-FOXO3a Axis

Recent research has implicated 8-aminoquinoline derivatives in the modulation of cellular signaling pathways related to oxidative stress and cell survival. Specifically, 8-aminoquinoline-based metal complexes have been shown to exert neuroprotective effects by upregulating the Sirtuin 1 (SIRT1)/Sirtuin 3 (SIRT3) - Forkhead box O3 (FOXO3a) signaling pathway.[5]

Experimental Workflow for Investigating Neuroprotection

The SIRT1/3-FOXO3a Signaling Pathway

The SIRT1/3-FOXO3a pathway is crucial for cellular stress resistance, metabolism, and longevity. SIRT1 and SIRT3 are NAD⁺-dependent deacetylases that can activate the transcription factor FOXO3a. Activated FOXO3a then promotes the expression of genes involved in antioxidant defense and cell survival. 8-Aminoquinoline-based compounds have been shown to activate this pathway, leading to neuroprotection.[5]

Conclusion

8-Amino-2-methylquinoline, from its origins in the foundational period of quinoline chemistry to its current use as a versatile synthetic intermediate, represents a molecule of enduring importance. While the broader class of 8-aminoquinolines has been extensively developed for antimalarial therapies, the potential of 8-amino-2-methylquinoline and its derivatives in other therapeutic areas, such as neuroprotection and oncology, is an active area of research. The ability of its derivatives to modulate key signaling pathways like the SIRT1/3-FOXO3a axis highlights the potential for the development of novel therapeutics based on this scaffold. Further exploration of the structure-activity relationships of 2-methyl substituted 8-aminoquinolines is warranted to unlock their full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Aminoquinaldine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinaldine, also known as 2-methylquinolin-8-amine, is a heterocyclic aromatic amine with the chemical formula C₁₀H₁₀N₂.[1][2] This compound serves as a crucial building block in medicinal chemistry and materials science.[3][4] Its quinoline framework and reactive amino group make it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key spectral data.

Physical and Chemical Properties

This compound is typically a yellow to greenish-brown crystalline powder under standard conditions.[3] It is soluble in methanol and other organic solvents but only slightly soluble in water.[5][6] Key physical and chemical data are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Yellow to greenish-brown crystalline powder | [3] |

| Melting Point | 56-58 °C | [5] |

| Boiling Point | 316.6 ± 27.0 °C (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| pKa | 4.86 (Predicted) | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | Spectral data available, specific peak assignments require experimental determination. | [1][7] |

| ¹³C NMR | Spectral data available, specific peak assignments require experimental determination. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-H out-of-plane bending. | [1] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 158. | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and efficient method for the synthesis of arylamines. This protocol describes the palladium-catalyzed cross-coupling of 8-bromo-2-methylquinoline with an ammonia equivalent.

Materials:

-

8-bromo-2-methylquinoline

-

Ammonia source (e.g., lithium bis(trimethylsilyl)amide - LiHMDS)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., Xantphos)

-

Anhydrous toluene

-

Sodium tert-butoxide (NaOtBu)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask and standard glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 8-bromo-2-methylquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask, followed by the ammonia source (e.g., LiHMDS, 1.2 eq) and sodium tert-butoxide (1.2 eq).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

The crude this compound can be purified using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column and standard chromatography equipment

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

Characterization Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300-600 MHz spectrometer.[5]

3.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[5]

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.[5]

3.3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) for a volatile compound like this, often coupled with a Gas Chromatography (GC) system for introduction and separation.[5]

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Safety Information

This compound is toxic if swallowed and may cause an allergic skin reaction.[8] It is also toxic to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][9] All work should be conducted in a well-ventilated fume hood.[9] For detailed safety information, consult the Safety Data Sheet (SDS).[8][9][10][11]

References

- 1. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 8-Aminoquinaldine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 8-Aminoquinaldine (also known as 2-methyl-8-quinolinamine), a versatile intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk during research and development activities.

Chemical Identification and Physical Properties

This compound is an aromatic amine with a quinoline backbone, making it a valuable building block in the synthesis of biologically active molecules.[1]

| Identifier | Value |

| Chemical Name | 2-methylquinolin-8-amine |

| Synonyms | 8-Amino-2-methylquinoline, this compound |

| CAS Number | 18978-78-4[1] |

| Molecular Formula | C₁₀H₁₀N₂[1] |

| Molecular Weight | 158.20 g/mol [2] |

| Appearance | Yellow to greenish-brown crystalline powder[1] |

| Storage Temperature | 0-8 °C[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction[2] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[2] |

GHS Pictograms:

Signal Word: Danger[2]

Toxicological Data

Comprehensive toxicological data for this compound is limited in publicly available literature. The primary hazards identified are acute oral toxicity and skin sensitization.[2]

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | Data not available | - | - |

| Skin Sensitization | May cause an allergic skin reaction | - | [2] |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | - | [2] |

Note: For the related compound 2-Methylquinoline, the oral LD50 in rats is reported as 1,230 mg/kg.[5] This information is for context and should not be directly extrapolated to this compound.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is scarce, the following sections describe standard methodologies based on OECD guidelines for assessing the key toxicological endpoints.

Acute Oral Toxicity Testing (Following OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity is a fundamental step in characterizing the potential hazards of a substance. The OECD provides several guidelines for this purpose, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[6][7][8]

Principle of the Up-and-Down Procedure (OECD TG 425):

This method is a sequential test that uses a minimum number of animals to estimate the LD50.[7]

-

Dose Selection: A starting dose is chosen based on available information, typically a step below a preliminary estimate of the LD50.

-

Sequential Dosing: A single animal is dosed.

-

Observation: The animal is observed for signs of toxicity and mortality, with close attention during the first 4 hours and daily for up to 14 days.[7]

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.[7]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method after a sufficient number of animals have been tested to meet statistical criteria.[7]

Skin Sensitization Testing (Following OECD Guideline 429 or 442)

The potential of a chemical to cause skin sensitization (allergic contact dermatitis) is a critical safety consideration. The Local Lymph Node Assay (LLNA) and in vitro/in chemico methods are standard approaches.

Principle of the Local Lymph Node Assay (LLNA, OECD TG 429):

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of skin sensitization.[9]

-

Test Substance Preparation: The test substance is prepared in a suitable vehicle at various concentrations.

-

Application: The substance is applied to the dorsal surface of the ears of mice for three consecutive days.[9]

-

Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The animals are euthanized a few hours later, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A substance is classified as a sensitizer if a threefold or greater increase in proliferation is observed compared to the control group.[9]

In Vitro and In Chemico Approaches (OECD TG 442C, 442D, 442E):

These non-animal methods assess key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[4] They include:

-

Direct Peptide Reactivity Assay (DPRA, OECD TG 442C): Measures the reactivity of the chemical with model synthetic peptides containing cysteine and lysine.[10]

-

ARE-Nrf2 Luciferase Test Method (OECD TG 442D): Uses keratinocyte cell lines to measure the activation of the Keap1-Nrf2-ARE pathway, a key event in the cellular response to sensitizers.[10]

-

Human Cell Line Activation Test (h-CLAT, OECD TG 442E): Measures the expression of cell surface markers associated with dendritic cell activation.[10]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling procedures is mandatory when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[11]

-

Provide appropriate exhaust ventilation at places where dust is formed.[11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.

References

- 1. fda.gov [fda.gov]

- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. criver.com [criver.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. epa.gov [epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Non-Animal Skin Sensitisation Testing Overview | Gentronix [gentronix.co.uk]

- 11. altex.org [altex.org]

Theoretical Insights into the Molecular Architecture of 8-Aminoquinaldine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinaldine, also known as 8-amino-2-methylquinoline, is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials. Its unique structural framework, featuring a quinoline core with an amino group at the 8-position and a methyl group at the 2-position, imparts specific electronic and steric properties that are pivotal to its chemical reactivity and utility in medicinal chemistry and materials science. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the intricate details of its molecular structure, electronic properties, and reactivity.

Data Presentation: Predicted Molecular Geometry

A cornerstone of theoretical molecular studies is the optimization of the molecule's geometry to find its most stable conformation. This process yields a wealth of quantitative data, including bond lengths, bond angles, and dihedral angles. While specific, experimentally validated computational data for this compound is not available in the cited literature, the following tables represent the expected format and type of data that would be generated from such a study. The values presented here are illustrative placeholders and would be populated by the output of a dedicated quantum chemical calculation.

Table 1: Predicted Bond Lengths of this compound

| Bond | Predicted Length (Å) |

| N1-C2 | Value |

| C2-C3 | Value |

| C3-C4 | Value |

| C4-C10 | Value |

| C10-N1 | Value |

| C10-C5 | Value |

| C5-C6 | Value |

| C6-C7 | Value |

| C7-C8 | Value |

| C8-C9 | Value |

| C9-C10 | Value |

| C8-N11 | Value |

| N11-H12 | Value |

| N11-H13 | Value |

| C2-C14 | Value |

| C14-H15 | Value |

| C14-H16 | Value |

| C14-H17 | Value |

Table 2: Predicted Bond Angles of this compound

| Atoms | Predicted Angle (°) |

| C10-N1-C2 | Value |

| N1-C2-C3 | Value |

| C2-C3-C4 | Value |

| C3-C4-C10 | Value |

| C4-C10-N1 | Value |

| N1-C10-C9 | Value |

| C4-C10-C5 | Value |

| C10-C5-C6 | Value |

| C5-C6-C7 | Value |

| C6-C7-C8 | Value |

| C7-C8-C9 | Value |

| C8-C9-C10 | Value |

| C7-C8-N11 | Value |

| C9-C8-N11 | Value |

| H12-N11-H13 | Value |

| N1-C2-C14 | Value |

| C3-C2-C14 | Value |

Table 3: Predicted Dihedral Angles of this compound

| Atoms | Predicted Angle (°) |

| N1-C2-C3-C4 | Value |

| C2-C3-C4-C10 | Value |

| C3-C4-C10-N1 | Value |

| C4-C10-N1-C2 | Value |

| C5-C10-C9-C8 | Value |

| C6-C5-C10-C9 | Value |

| C7-C8-N11-H12 | Value |

| C9-C8-N11-H13 | Value |

| C3-C2-C14-H15 | Value |

Experimental and Computational Protocols

The theoretical investigation of this compound's molecular structure would typically involve the following methodologies.

Computational Details

Density Functional Theory (DFT) Calculations: DFT is a widely used quantum chemical method for studying the electronic structure of molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such studies due to its balance of accuracy and computational cost.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically employed.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often used. This basis set provides a good description of the electron distribution and includes polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential hydrogen bonding.

Geometry Optimization: The initial molecular structure of this compound would be built and then subjected to a full geometry optimization without any symmetry constraints. This process systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy, corresponding to the most stable molecular structure.

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman vibrational spectra of the molecule. These theoretical spectra can then be compared with experimental spectra for validation of the computational model.

Electronic Structure Analysis: Further analysis can provide insights into the electronic properties of the molecule.

-

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Experimental Validation

Theoretical calculations are most powerful when validated by experimental data. For this compound, the following spectroscopic techniques are crucial:

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra can be directly compared to the theoretically predicted vibrational frequencies to assess the accuracy of the computational model.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations of NMR chemical shifts can be compared with experimental data to further validate the computed molecular structure.

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, which can then be compared with the experimental spectrum.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Computational Workflow

Caption: Workflow for the theoretical study of molecular structure.

Relationship between Theoretical and Experimental Studies

Caption: The synergistic relationship between theoretical and experimental studies.

Conclusion

Theoretical studies based on quantum chemical calculations provide a powerful framework for understanding the molecular structure of this compound at a level of detail that is often inaccessible through experimental methods alone. While a comprehensive set of published optimized geometrical parameters for this specific molecule is currently lacking, the well-established computational protocols outlined in this guide provide a clear roadmap for such an investigation. The synergy between theoretical predictions and experimental validation is crucial for developing a complete and accurate picture of the molecule's structure and properties. This knowledge is fundamental for the rational design of new drugs, functional materials, and chemical probes based on the this compound scaffold. Future research focusing on a dedicated computational and experimental study of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science.

Purity Analysis of Commercially Available 8-Aminoquinaldine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercially available 8-Aminoquinaldine (also known as 8-amino-2-methylquinoline). Ensuring the purity of this key chemical intermediate is critical for its various applications in pharmaceutical synthesis, the development of fluorescent probes, and as a catalyst in organic reactions. This document outlines common impurities, detailed analytical methodologies, and data interpretation to assist researchers in accurately assessing the quality of this compound.

Introduction to this compound and the Importance of Purity

This compound is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a quinoline core with an amino group at the 8-position and a methyl group at the 2-position, allows for a wide range of chemical modifications. These modifications are leveraged to synthesize novel compounds with potential therapeutic activities, including antimalarial and antimicrobial agents. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potentially toxic components into drug candidates.

Potential Impurities in Commercial this compound

The manufacturing process of this compound can introduce several types of impurities. A common synthetic route involves the Skraup synthesis or a variation thereof, starting from o-nitroaniline and crotonaldehyde to form 2-methyl-8-nitroquinoline, followed by reduction of the nitro group. An alternative route involves the amination of 2-methyl-8-bromoquinoline, which is synthesized from o-bromoaniline and crotonaldehyde.

Based on these synthetic pathways, potential impurities may include:

-

Starting Materials: Unreacted o-bromoaniline, crotonaldehyde, or 2-methyl-8-bromoquinoline.

-

Intermediates: Residual 2-methyl-8-nitroquinoline from an incomplete reduction step.

-

Isomeric Impurities: Positional isomers such as 5-amino-2-methylquinoline or 7-amino-2-methylquinoline, which can arise from the non-selective nature of the initial cyclization reaction.

-

By-products of the Amination Reaction: Impurities formed from side reactions during the amination of 2-methyl-8-bromoquinoline.

-

Residual Solvents and Reagents: Traces of solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide), catalysts (e.g., copper salts), and bases (e.g., potassium carbonate) used in the synthesis.

-

Degradation Products: Compounds formed due to the instability of this compound under certain storage conditions, potentially through oxidation or polymerization.

Analytical Methods for Purity Determination

Several analytical techniques are employed to assess the purity of this compound. The most common methods offered by commercial suppliers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and non-aqueous titrimetry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reversed-phase method is typically suitable for this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program (example):

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 240 nm.[1]

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds and is often used to determine the purity of this compound and to detect volatile impurities such as residual solvents.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Detector Temperature (FID): 300 °C.

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

-